GSK2200150A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

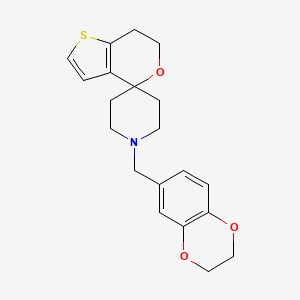

GSK2200150A is an antimycobacterial agent identified by high-throughput screening (HTS) campaigns . It has been found to be effective against Mycobacterium tuberculosis, demonstrating a minimal inhibitory concentration (MIC) of 0.38 µM .

Molecular Structure Analysis

The molecular formula of GSK2200150A is C20H23NO3S . The formal name is 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6’,7’-dihydro-spiro[piperidine-4,4’-[4H]thieno[3,2-c]pyran] .Physical And Chemical Properties Analysis

GSK2200150A is a solid substance . It has a molecular weight of 357.5 . It is soluble in DMF and DMSO at 25 mg/ml, and in ethanol at 10 mg/ml .Scientific Research Applications

Antimycobacterial Agent

GSK2200150A is known as a spirocyclic antimycobacterial agent . It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis , with minimal inhibitory concentrations (MICs) of 0.38 and 1.6 µM, respectively .

Tuberculosis Treatment

Due to its antimycobacterial properties, GSK2200150A has potential applications in the treatment of tuberculosis . Tuberculosis, caused by Mycobacterium tuberculosis, is a major global health concern, and new treatments are continually being sought.

Bacterial Diseases

Beyond tuberculosis, GSK2200150A may have broader applications in the treatment of bacterial diseases . Its antimycobacterial activity suggests it could be effective against a range of bacterial pathogens.

Immunology & Inflammation

GSK2200150A falls under the research area of Immunology & Inflammation . Therefore, it might have potential applications in studying immune responses and inflammation processes, although more research would be needed to confirm this.

Infectious Disease

Given its antimycobacterial properties, GSK2200150A could be used in the research of infectious diseases . It could provide insights into the mechanisms of infection and help in the development of new therapeutic strategies.

High-throughput Screening (HTS)

GSK2200150A was identified as an anti-tuberculosis (TB) agent through a high-throughput screening (HTS) campaign . Therefore, it serves as a valuable compound in drug discovery and development processes.

Mechanism of Action

Target of Action

GSK2200150A is an anti-tuberculosis (TB) agent identified by a high-throughput screening (HTS) campaign . The primary target of GSK2200150A is the virulent strain of Mycobacterium tuberculosis (H37Rv) .

Mode of Action

It is known that gsk2200150a interacts with its target, the h37rv strain ofMycobacterium tuberculosis, inhibiting its growth . The compound’s interaction with its target results in significant antimycobacterial activity .

Biochemical Pathways

It is known that the compound has a significant impact on the growth ofMycobacterium tuberculosis . The downstream effects of this interaction likely involve disruption of essential biological processes within the bacteria, leading to its inhibited growth .

Pharmacokinetics

The compound’s strong antimycobacterial activity suggests that it may have favorable bioavailability .

Result of Action

The primary result of GSK2200150A’s action is the inhibition of the growth of the H37Rv strain of Mycobacterium tuberculosis . This leads to a significant reduction in the bacteria’s ability to proliferate, thereby exerting its anti-tuberculosis effect .

Action Environment

The action of GSK2200150A can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with it or its target. Additionally, the stability of GSK2200150A may be influenced by factors such as temperature and pH . .

Safety and Hazards

properties

IUPAC Name |

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPMBWORFWNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[ethyl-(4-Fluorophenyl)amino]methyl]-2,3-Dihydro-1~{h}-Cyclopenta[3,4][1,3]thiazolo[1,4-~{a}]pyrimidin-8-One](/img/structure/B607698.png)

![N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide](/img/structure/B607699.png)

![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)

![2-amino-1-(3-((4-chlorophenyl)amino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B607702.png)

![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)

![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)

![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)

![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)